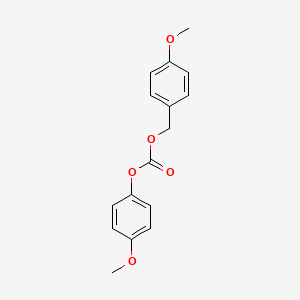
(4-Methoxyphenyl) (4-methoxyphenyl)methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 171046 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of molecules that are being studied for their biological and chemical activities.
Preparation Methods
The synthesis of NSC 171046 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
NSC 171046 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 171046 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 171046 is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications may include its use in the production of other chemical compounds or materials.
Mechanism of Action
The mechanism of action of NSC 171046 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. Understanding the precise mechanism of action is crucial for determining the potential therapeutic applications of this compound.
Comparison with Similar Compounds
NSC 171046 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar chemical structures or biological activities. By comparing NSC 171046 with these compounds, researchers can better understand its potential advantages and limitations.
Conclusion
NSC 171046 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study
Properties
CAS No. |
31558-44-8 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(4-methoxyphenyl) (4-methoxyphenyl)methyl carbonate |
InChI |
InChI=1S/C16H16O5/c1-18-13-5-3-12(4-6-13)11-20-16(17)21-15-9-7-14(19-2)8-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
MLUOTZNIXXJXAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



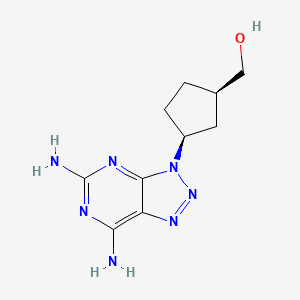
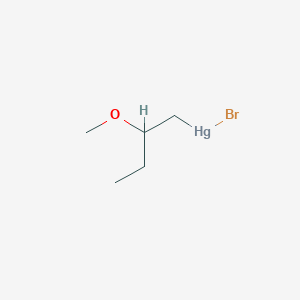

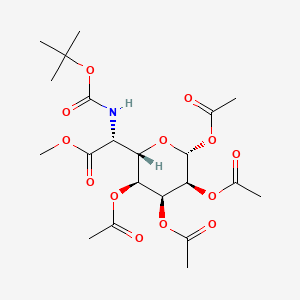
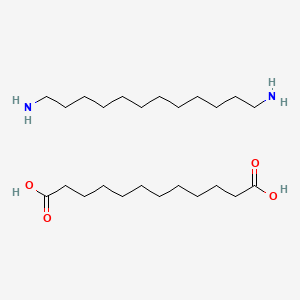
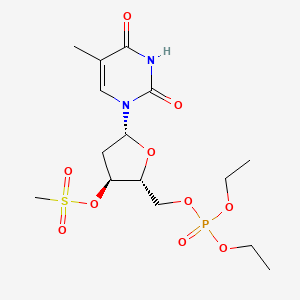
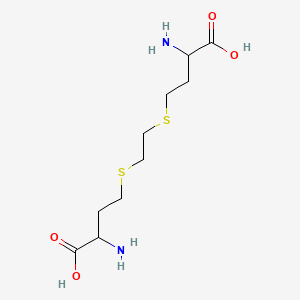



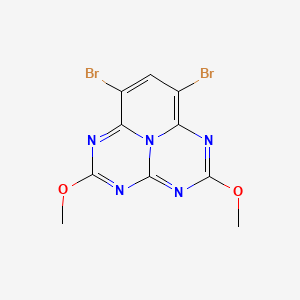
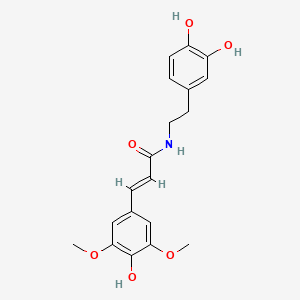
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
